
N,N'-(1,4-Phenylenedimethylidyne)DI-O-phenetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine: is an organic compound with the molecular formula C24H24N2O2. It is a derivative of phenetidine and is characterized by the presence of a phenylenedimethylidyne group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine typically involves the reaction of terephthalaldehyde with phenetidine derivatives. One common method includes the reaction of 4-amino-3,5-dimethyl-1-pyrazole with terephthalaldehyde in anhydrous methanol over molecular sieves at room temperature . The reaction is carried out under an argon atmosphere to prevent oxidation and other side reactions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mecanismo De Acción
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparación Con Compuestos Similares
- N,N’-(1,4-Phenylenedimethylidyne)DI-P-phenetidine
- N,N’-(1,4-Phenylenedimethylidyne)DI-2,4-xylidine
Comparison: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C24H24N2O2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-1-[4-[(2-ethoxyphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2O2/c1-3-27-23-11-7-5-9-21(23)25-17-19-13-15-20(16-14-19)18-26-22-10-6-8-12-24(22)28-4-2/h5-18H,3-4H2,1-2H3 |
Clave InChI |
ZIVIJNSSKLLWQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


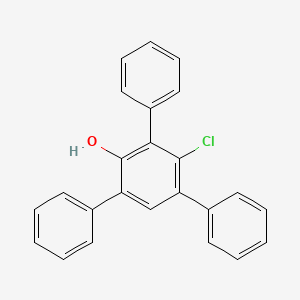
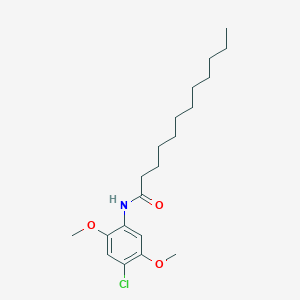
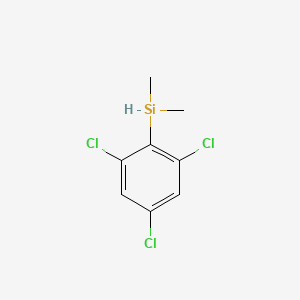

![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)


![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
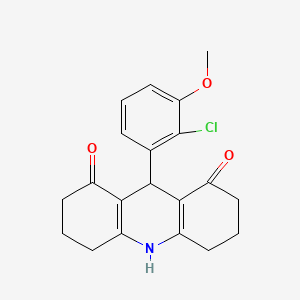

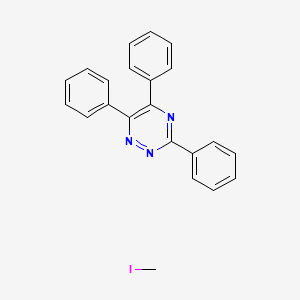
![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
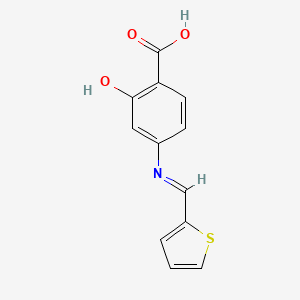
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
